molecular formula C21H21NO4 B15006595 3-[1,5-bis(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid

3-[1,5-bis(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid

Katalognummer: B15006595
Molekulargewicht: 351.4 g/mol
InChI-Schlüssel: KCKKZFQOSBHQKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[1,5-bis(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid is a complex organic compound characterized by the presence of a pyrrole ring substituted with two 4-methoxyphenyl groups and a propanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1,5-bis(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactionsThe final step involves the addition of the propanoic acid group through a Friedel-Crafts acylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as palladium on carbon (Pd/C) and solvents like dimethylacetamide are often employed to facilitate the reactions .

Analyse Chemischer Reaktionen

Types of Reactions

3-[1,5-bis(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted aromatic and pyrrole compounds .

Wissenschaftliche Forschungsanwendungen

3-[1,5-bis(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Wirkmechanismus

The mechanism of action of 3-[1,5-bis(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The exact molecular targets and pathways can vary depending on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[1,5-bis(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid is unique due to its dual methoxyphenyl substitution on the pyrrole ring, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound in various research applications .

Eigenschaften

Molekularformel

C21H21NO4

Molekulargewicht

351.4 g/mol

IUPAC-Name

3-[1,5-bis(4-methoxyphenyl)pyrrol-2-yl]propanoic acid

InChI

InChI=1S/C21H21NO4/c1-25-18-9-3-15(4-10-18)20-13-7-17(8-14-21(23)24)22(20)16-5-11-19(26-2)12-6-16/h3-7,9-13H,8,14H2,1-2H3,(H,23,24)

InChI-Schlüssel

KCKKZFQOSBHQKV-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=CC=C(N2C3=CC=C(C=C3)OC)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.